2,2',3,4,5,5',6-ヘプタクロロビフェニル

概要

説明

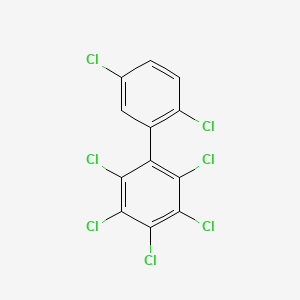

2,2’,3,4,5,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) with the molecular formula C12H3Cl7. It is one of the 209 different PCB congeners, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications due to their chemical stability and insulating properties but were banned in the 1970s because of their environmental persistence and potential health hazards .

科学的研究の応用

2,2’,3,4,5,5’,6-Heptachlorobiphenyl has been extensively studied for its toxicological properties and environmental impact. It is used in research to understand the behavior of PCBs in biological systems and their effects on human health and the environment. Some key applications include:

Environmental Forensics: Analyzing the presence and distribution of PCBs in environmental samples.

Toxicology Studies: Investigating the toxic effects of PCBs on various organisms.

Biodegradation Research: Studying the microbial degradation pathways of PCBs to develop bioremediation strategies.

準備方法

The synthesis of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl typically involves the catalytic coupling of 2,2’,3,4,5,5’,6-Heptachlorobenzaldehyde with phenyl sodium . This reaction is carried out under controlled conditions to ensure the selective formation of the desired PCB congener. Industrial production methods for PCBs generally involved the chlorination of biphenyl in the presence of a catalyst, followed by purification processes to isolate specific congeners .

化学反応の分析

2,2’,3,4,5,5’,6-Heptachlorobiphenyl undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

作用機序

The toxic effects of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl are primarily due to its ability to interfere with cellular processes. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to altered gene expression and disruption of endocrine functions . Additionally, it can inhibit the basal and circadian expression of the core circadian component PER1, affecting the circadian clock .

類似化合物との比較

2,2’,3,4,5,5’,6-Heptachlorobiphenyl is one of many PCB congeners. Similar compounds include:

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl: Another heptachlorinated biphenyl with a different chlorine substitution pattern.

2,3,3’,4,4’,5,5’-Heptachlorobiphenyl:

2,2’,4,4’,5,5’-Hexachlorobiphenyl: A hexachlorinated biphenyl with fewer chlorine atoms.

The uniqueness of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical properties and biological effects.

生物活性

2,2',3,4,5,5',6-Heptachlorobiphenyl (CB187) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. PCBs are synthetic organic compounds known for their environmental persistence and potential health risks. This article explores the biological activity of CB187, focusing on its metabolism, effects on biological systems, and implications for human health.

- Chemical Formula : C12H3Cl7

- Molecular Weight : 360.4 g/mol

- Structure : The compound consists of two biphenyl rings with seven chlorine atoms substituted at various positions.

Metabolism

The metabolism of CB187 has been extensively studied using liver microsomes from various animal models. Research indicates that different species exhibit distinct metabolic pathways:

- Guinea Pigs : Formed three primary metabolites:

- 4'-hydroxy-2,2',3,5,5',6-hexachlorobiphenyl (M-1)

- 4'-hydroxy-2,2',3,3',5,5'-hexachlorobiphenyl (M-2)

- 4-OH-CB187 (M-3)

The formation rates were recorded as follows:

| Metabolite | Formation Rate (pmol h⁻¹ mg protein⁻¹) |

|---|---|

| M-1 | 18.1 |

| M-2 | 36.6 |

| M-3 | 14.7 |

Treatment with phenobarbital significantly increased the production of M-1 and M-2 by 1.9 and 3.4 times respectively compared to untreated controls .

In contrast, untreated rats and hamsters did not produce detectable metabolites of CB187. However, phenobarbital treatment in rats resulted in the appearance of M-2 and M-3 at rates of 87.1 and 13.7 pmol h⁻¹ mg protein⁻¹ respectively .

Enantioselective Binding

CB187 exhibits enantioselective binding activities towards ryanodine receptors (RyR), which are critical for calcium signaling in cells. The compound's atropisomers have shown differing affinities for these receptors, leading to variations in neurodevelopmental toxicity . Notably, the hydroxylation of chiral PCBs appears to reduce their binding activity towards RyR, suggesting a potential mechanism for decreasing toxicity .

Toxicological Implications

The toxicological profile of CB187 includes:

- Liver Injury : Consistent findings across animal studies indicate that exposure to PCBs results in liver damage.

- Neurodevelopmental Effects : The binding affinity to RyR suggests that CB187 may disrupt calcium signaling pathways involved in neuronal function and development .

Case Study 1: Environmental Exposure

A public health assessment conducted by the ATSDR highlighted concerns regarding PCB contamination at various sites, including the Zeneca Campus Bay Site. Elevated PCB levels were associated with adverse health outcomes in nearby communities, emphasizing the need for ongoing monitoring and assessment .

Case Study 2: Laboratory Studies

In vitro studies using liver microsomes from different species have elucidated the metabolic pathways of CB187. These studies underscore species-specific differences in metabolism and highlight the importance of understanding these variations when assessing human health risks associated with PCB exposure .

特性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-2-6(14)5(3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZHTHZEHQHHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074175 | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52712-05-7 | |

| Record name | PCB 185 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52712-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GON8Y94S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。